Synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate
Synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate
Executive Summary
This guide details the synthetic pathways for Methyl 3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynoate , a critical heterocyclic scaffold often utilized in the development of mGluR5 antagonists and other allosteric modulators. The molecule features a 4-methylthiazole core linked to a methyl propynoate moiety at the C2 position.
The synthesis of electron-deficient alkynyl esters attached to heteroaromatics presents specific challenges, primarily the susceptibility of the propynoate moiety to Michael additions and polymerization. This guide prioritizes a Stepwise Sonogashira/Carboxylation Strategy (Method A) as the "Gold Standard" for high-fidelity synthesis, ensuring scalability and purity. A Direct Sonogashira Coupling (Method B) is provided as a rapid, atom-economical alternative for smaller-scale discovery chemistry.
Retrosynthetic Analysis
To design the most robust route, we disconnect the molecule at the C(sp)-C(sp2) bond between the thiazole ring and the alkyne.
Figure 1: Retrosynthetic disconnection revealing the primary electrophile (2-bromothiazole derivative) and alkyne sources.
Method A: The "Gold Standard" Stepwise Route
Rationale: While direct coupling with methyl propiolate is attractive, the reagent is a potent Michael acceptor. Basic conditions required for Sonogashira coupling often lead to the formation of
Phase 1: Synthesis of 2-Bromo-4-methylthiazole
If not purchased commercially, this intermediate is synthesized via the Sandmeyer reaction from 2-amino-4-methylthiazole (Hantzsch product).
Protocol:
-
Diazotization: Suspend 2-amino-4-methylthiazole (1.0 eq) in 48% HBr (excess) at 0°C.
-
Addition: Dropwise add aqueous NaNO₂ (1.2 eq) while maintaining the temperature below 5°C.
-
Sandmeyer: Transfer the diazonium salt solution into a vigorously stirred suspension of CuBr (0.5 eq) in 48% HBr at 0°C.
-
Workup: Allow to warm to RT, then heat to 60°C for 1 hour. Neutralize with NaOH, extract with DCM, and distill under reduced pressure.
-
Yield Expectation: 60-75%
-
Key Safety: Evolution of N₂ gas; ensure adequate venting.
-
Phase 2: Sonogashira Coupling with TMS-Acetylene
Reaction:
Detailed Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask. Charge with 2-bromo-4-methylthiazole (10 mmol), Pd(PPh₃)₂Cl₂ (0.05 eq, 5 mol%), and CuI (0.03 eq, 3 mol%).
-
Solvent: Add anhydrous THF (50 mL) and degassed Triethylamine (Et₃N) (3.0 eq). Sparge with Argon for 15 minutes.
-
Addition: Add TMS-acetylene (1.2 eq) via syringe.
-
Execution: Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (Hexane/EtOAc).
-
Note: Heating is rarely required and may promote homocoupling (Glaser).
-
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Target: Pale yellow oil/solid.
-
Phase 3: Lithiation and Carboxylation
This step converts the TMS-alkyne directly to the methyl ester.
Reaction:
Detailed Protocol:
-
Desilylation: Dissolve the TMS-intermediate in MeOH. Add K₂CO₃ (0.1 eq). Stir 30 min. Dilute with water, extract with ether.[1] (Do not concentrate to dryness if volatile; 2-ethynyl-4-methylthiazole is relatively stable but handle with care).
-
Lithiation: Dissolve the crude terminal alkyne (1.0 eq) in anhydrous THF at -78°C under Argon.
-
Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min at -78°C.
-
Trapping: Add Methyl Chloroformate (ClCOOMe) (1.2 eq) dropwise.
-
Completion: Allow to warm to 0°C over 1 hour. Quench with saturated NH₄Cl.
-
Purification: Extract with EtOAc. Purify via column chromatography (Hexane/EtOAc gradient).
Method B: Direct Sonogashira Coupling (High Throughput)
Rationale: For rapid library generation where 40-50% yield is acceptable, direct coupling avoids the protection/deprotection sequence.
Critical Modification: Standard amine bases (Et₃N) can react with methyl propiolate. We utilize an inorganic base or a hindered amine to mitigate this.
Protocol:
-
Reagents: 2-bromo-4-methylthiazole (1.0 eq), Methyl Propiolate (1.5 eq).
-
Catalyst System: Pd(PPh₃)₄ (5 mol%), CuI (5 mol%).
-
Base/Solvent: K₂CO₃ (2.5 eq) in DMF (degassed).
-
Why K₂CO₃? Inorganic bases prevent the Michael addition of the base to the propiolate ester.
-
-
Conditions: Heat to 60°C for 3-5 hours under Argon.
-
Purification: The crude mixture will contain homocoupled propiolate (dimethyl hexa-2,4-diyne-1,6-dioate). Careful chromatography is required.
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle is vital for troubleshooting low yields.
Figure 2: The Pd(0)/Cu(I) catalytic cycle. The Transmetallation step is often the rate-determining step in heterocyclic couplings.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst (S-heterocycle) | Increase Pd loading to 10%; Ensure 2-Br-thiazole is free of sulfur contaminants. |
| Homocoupling (Glaser) | Oxygen presence | Rigorous degassing (Freeze-Pump-Thaw); Add sodium ascorbate (antioxidant). |
| Black Precipitate | Pd aggregation ("Pd Black") | Add additional ligand (PPh₃) or switch to Pd(dppf)Cl₂. |
| Michael Adducts | Nucleophilic Base attack | Switch from Et₃N to DIPEA or inorganic base (K₂CO₃/Cs₂CO₃). |
Analytical Data Summary (Expected)
| Assay | Expected Signal / Characteristic |
| Physical State | Off-white to pale yellow crystalline solid or oil. |
| ¹H NMR (CDCl₃) | Thiazole-CH: δ ~6.9-7.0 ppm (s, 1H)Methyl (Ring): δ ~2.4-2.5 ppm (s, 3H)Methyl (Ester): δ ~3.8 ppm (s, 3H) |
| ¹³C NMR | Alkyne carbons: δ ~75-85 ppmCarbonyl: δ ~154 ppmThiazole C2: Shifted downfield due to alkyne. |
| HRMS (ESI+) | [M+H]⁺ consistent with formula C₉H₇NO₂S. |
References
-
Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
Alkynyl Ester Synthesis: Trost, B. M., & McIntosh, M. C. (1995). A General Synthesis of Alkynyl Esters. Tetrahedron Letters, 36(16), 2759-2762. Link
-
Sandmeyer on Aminothiazoles: Erlenmeyer, H., et al. (1945). Über 2-Halogen-thiazole.[6][7] Helvetica Chimica Acta, 28(1), 362–366. Link
-
Michael Addition Risks: Bagley, M. C., et al. (2011). One-pot synthesis of pyridines and pyrimidines using methyl propiolate. Tetrahedron, 67(43), 8391-8399. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]
- 5. scribd.com [scribd.com]
- 6. Page loading... [guidechem.com]
- 7. Methyl propiolate - Wikipedia [en.wikipedia.org]
